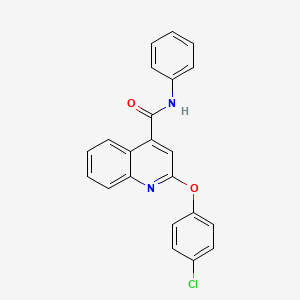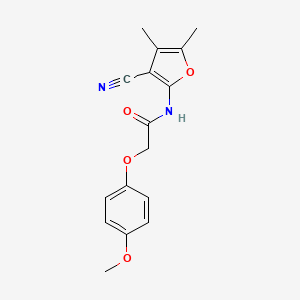![molecular formula C16H16N4O3S B10867368 2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B10867368.png)
2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, sulfoxides, and sulfones .
Wissenschaftliche Forschungsanwendungen
2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to DNA or RNA and interfere with their function. Additionally, the pyrimidine moiety can enhance its binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Pantoprazole: Another proton pump inhibitor with a similar benzimidazole structure.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Uniqueness: 2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid is unique due to its combined benzimidazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Eigenschaften
Molekularformel |
C16H16N4O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N4O3S/c1-2-3-10-7-14(21)20-16(17-10)24-8-13-18-11-5-4-9(15(22)23)6-12(11)19-13/h4-7H,2-3,8H2,1H3,(H,18,19)(H,22,23)(H,17,20,21) |
InChI-Schlüssel |
DXXIMUQOOOCKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide](/img/structure/B10867290.png)



![2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B10867319.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10867322.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867329.png)
![2-{1-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867335.png)
![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B10867342.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867344.png)
![6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10867350.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(2,5-dimethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10867357.png)

![Methyl 5-chloro-3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10867365.png)
